4-Hydroxyhex-5-enoic acid

Description

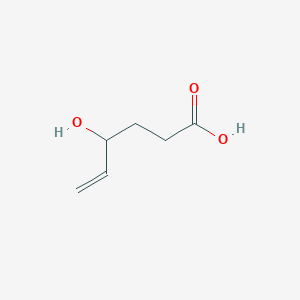

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

4-hydroxyhex-5-enoic acid |

InChI |

InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2,5,7H,1,3-4H2,(H,8,9) |

InChI Key |

CWBZHLLCKUGSQG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CCC(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hydroxyhex 5 Enoic Acid and Its Stereoisomers

Strategies for Enantioselective and Diastereoselective Synthesis

The creation of specific stereoisomers of 4-hydroxyhex-5-enoic acid demands precise control over the formation of chiral centers. The primary strategies to achieve this include chiral pool-based approaches, enzyme-catalyzed transformations, and organocatalytic methodologies.

Chiral Pool-Based Approaches (e.g., from 2-butyne-1,4-diol)

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. A notable example is the synthesis of key intermediates for bulgecinine isomers from 2-butyne-1,4-diol (B31916). researchgate.netresearchgate.net This approach leverages the chirality of other molecules to build the desired stereochemistry in the target molecule.

In a specific application, 2-butyne-1,4-diol serves as a precursor in a concise and scalable route to produce both Z-(2S)- and Z-(2R)-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid. researchgate.net This synthesis employs L- and D-acylase enzymes in a sequential one-pot procedure to resolve the enantiomers effectively. researchgate.net The resulting intermediates are then readily converted into multigram quantities of N-Boc-(2S,4S,5R)- and N-Boc-(2R,4R,5S)-bulgecinine. researchgate.netresearchgate.net

Enzyme-Catalyzed Transformations

Enzymes, with their inherent stereospecificity, are powerful tools for asymmetric synthesis. Various classes of enzymes, including acylases, hydrolases, and reductases, have been successfully employed in the synthesis of chiral this compound derivatives.

Acylase enzymes are highly effective for the kinetic resolution of racemic mixtures. In the synthesis of bulgecinine intermediates from 2-butyne-1,4-diol, L-acylase and D-acylase are used sequentially to resolve N-acetyl amino acids. researchgate.net This enzymatic resolution allows for the preparation of both enantiomers of the N-Boc protected amino acid, which are key precursors to the target bulgecinine isomers. researchgate.net This method has proven to be scalable, enabling the production of these valuable intermediates on a large scale. researchgate.net

Hydrolases, a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are instrumental in defining chiral centers. researchgate.net Lipases, a type of hydrolase, have been used in the kinetic resolution of various esters, which can be precursors to chiral hydroxy acids. rsc.org For instance, lipases from Candida antarctica have demonstrated high enantiodiscrimination in transesterification reactions. researchgate.net While direct application to this compound is not explicitly detailed in the provided context, the principle of using hydrolases to establish stereocenters is a well-established and relevant strategy. researchgate.netmdpi.com

Reductases are enzymes that catalyze reduction reactions, often with high stereoselectivity. An example of this is the preparation of (S)- and (R)-2-hydroxyhex-5-enoic acid from the corresponding α-keto esters. lookchem.com This process involves an enzyme-catalyzed hydrolysis of the ester and reduction of the ketone in a single pot, yielding the desired products in excellent yields and with very high enantiomeric excess (>99% ee). researchgate.netlookchem.com Baker's yeast, which contains a variety of reductases, has been used for the asymmetric reduction of β,δ-diketo esters to produce chiral precursors for HMG-CoA reductase inhibitors. researchgate.net

Table 1: Enzyme-Catalyzed Synthesis of Chiral Hydroxy Acids

| Starting Material | Enzyme(s) | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-keto esters of hex-5-enoic acid | Hydrolase and Reductase | (S)- and (R)-2-Hydroxyhex-5-enoic acid | >99% | researchgate.netlookchem.com |

| N-acetyl amino acid derived from 2-butyne-1,4-diol | L-acylase and D-acylase | Enantiomers of N-Boc-2-amino-6-hydroxyhex-4-enoic acid | High | researchgate.net |

Organocatalytic Methodologies Utilizing Chiral Auxiliaries (e.g., Ephedrine-Derived Morpholine-Diones)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. Ephedrine-derived morpholine-diones are a notable example of such auxiliaries used in the asymmetric synthesis of α-hydroxy acid derivatives. mun.caopenpolar.no

This methodology has been applied in the enantioselective synthesis of functionalized oxacycles and selected natural products. mun.ca For instance, a formal enantioselective synthesis of (-)-quinic acid was achieved starting from a (1S,2R)-ephedrine-derived morpholine-dione, which underwent a highly diastereoselective allylation reaction. mun.ca By employing the enantiomeric (1R,2S)-ephedrine-derived dione, a concise and highly enantioselective synthesis of (R)-homocitric acid lactone was also accomplished. mun.ca These examples showcase the power of ephedrine-based scaffolds in exerting remote stereocontrol to produce complex chiral molecules. mun.ca

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-butyne-1,4-diol |

| Z-(2S)-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid |

| Z-(2R)-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid |

| N-Boc-(2S,4S,5R)-bulgecinine |

| N-Boc-(2R,4R,5S)-bulgecinine |

| (S)-2-Hydroxyhex-5-enoic acid |

| (R)-2-Hydroxyhex-5-enoic acid |

| Methyl (3R)-3-hydroxyhex-5-enoate |

| (-)-Quinic acid |

| (R)-Homocitric acid lactone |

| Ephedrine |

Convergent and Linear Total Synthesis Strategies for this compound Scaffolds

The construction of the this compound backbone is achieved through various synthetic strategies. These routes are designed to build the carbon framework while establishing the key functional groups—the carboxylic acid, the secondary alcohol, and the terminal alkene—with precise stereochemical control.

Olefination reactions are fundamental in creating the carbon-carbon double bond essential to the this compound structure. The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is particularly effective. wikipedia.org It utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than traditional Wittig ylides, to react with aldehydes or ketones. wikipedia.org This reaction is renowned for producing alkenes with high (E)-selectivity. wikipedia.orgorganic-chemistry.org

In the context of synthesizing functionalized derivatives, a Wittig-Horner olefination has been employed as a key step in an efficient stereoselective synthesis of intermediates for (-)-bulgecinine, which shares a similar hydroxy-enoic acid core. researchgate.net The general mechanism involves the deprotonation of a phosphonate (B1237965) ester to form a carbanion, which then attacks an aldehyde. The resulting intermediate collapses to form an oxaphosphetane, which eliminates a water-soluble phosphate (B84403) byproduct to yield the alkene. organic-chemistry.org This clean byproduct removal is a significant advantage of the HWE reaction. wikipedia.org Synthetic strategies often involve the oxidation of a precursor lactone to an aldehyde, which is then subjected to a Wittig or HWE olefination to introduce the required double bond. acs.org

Table 1: Key Features of the Horner-Wadsworth-Emmons Olefination

| Feature | Description |

| Reagents | Aldehyde or Ketone, Phosphonate-stabilized carbanion |

| Key Advantage | Typically provides excellent (E)-selectivity for the resulting alkene. organic-chemistry.org |

| Byproduct | Water-soluble dialkylphosphate salt, easily removed by aqueous extraction. wikipedia.org |

| Application | Used in the synthesis of complex molecules and natural product intermediates. researchgate.net |

Stereoselective Hydrogenation Methodologies (e.g., Lindlar Hydrogenation)

Stereoselective hydrogenation is a critical tool for synthesizing specific stereoisomers of this compound, particularly those with a (Z)- or cis-configured double bond. Lindlar's catalyst is the preeminent reagent for this transformation. masterorganicchemistry.com It facilitates the partial reduction of alkynes to alkenes, preventing over-reduction to the corresponding alkane. wikipedia.orglibretexts.org The catalyst consists of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and "poisoned" with substances such as lead acetate (B1210297) and quinoline. masterorganicchemistry.comwikipedia.orglibretexts.org This poisoning deactivates the most active catalytic sites, ensuring the reaction halts at the alkene stage. thieme-connect.de

The hydrogenation of an alkyne using a Lindlar catalyst is stereospecific, occurring via syn-addition of two hydrogen atoms across the triple bond to exclusively yield the cis-alkene. wikipedia.org This methodology has been successfully applied in a scalable synthesis of both isomers of Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, key intermediates for bulgecinine. researchgate.netacs.org The synthesis starts from 2-butyne-1,4-diol, and after several steps to introduce the protected amino acid functionality, Lindlar hydrogenation of the alkyne intermediate furnishes the desired (Z)-alkene. researchgate.net

Table 2: Lindlar Hydrogenation for Alkyne Reduction

| Component | Function |

| Catalyst | Palladium (Pd) on CaCO₃ or BaSO₄. wikipedia.org |

| Poison | Lead salts (e.g., lead acetate) and quinoline. masterorganicchemistry.comlibretexts.org |

| Stereochemistry | syn-addition of hydrogen, resulting in a cis or (Z)-alkene. wikipedia.org |

| Selectivity | Reduces alkynes to alkenes without reducing existing alkene groups. saskoer.ca |

Synthetic Routes to Functionalized this compound Derivatives

Functionalization of the this compound scaffold is crucial for its use in the synthesis of diverse and complex target molecules. Strategies include the introduction of halogens, amines, and other functionalities that serve as handles for further chemical transformations.

Halogenation and hydrohalogenation reactions introduce halogen atoms onto the this compound framework, creating versatile intermediates. A prominent strategy is halolactonization, where the alkene is treated with a halogen source. For instance, the treatment of a related allyl-hydroxy-amide with iodine in a THF-water mixture can induce an iodolactonization, forming a five-membered ring and incorporating an iodomethyl group, which can be further manipulated. mun.ca

The addition of hydrogen halides (H-X) across the double bond of α,β-unsaturated acids typically proceeds with anti-Markovnikov regioselectivity. libretexts.orgmasterorganicchemistry.com This occurs via protonation of the carbonyl oxygen, followed by nucleophilic attack of the halide at the β-carbon of the resulting resonance-stabilized intermediate. libretexts.org The existence of naturally occurring halogenated derivatives, such as (2S,4R)-2-amino-5-chloro-4-hydroxyhex-5-enoic acid isolated from Amanita mushrooms, underscores the relevance of these structures. mdpi.comresearchgate.net

Introducing nitrogen-containing groups, particularly protected amines, is a key functionalization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. tdcommons.orgrsc.org

A concise and scalable route to Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid has been developed starting from 2-butyne-1,4-diol. researchgate.netacs.org This synthesis utilizes enzymatic resolution to establish the stereochemistry of the amino acid center. The Boc-protected amine is integral to the structure and is carried through a sequence of reactions, including the critical Lindlar hydrogenation to form the Z-alkene. researchgate.net This approach demonstrates the integration of amine functionality from an early stage of the synthesis.

Table 3: Example Synthesis of an N-Boc-Protected Derivative

| Step | Transformation | Key Reagents | Reference |

| 1 | Synthesis of N-acetyl amino acid from 2-butyne-1,4-diol | Multiple steps | researchgate.net |

| 2 | Enzymatic Resolution | L-acylase and D-acylase | researchgate.netacs.org |

| 3 | Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | researchgate.netmdpi.com |

| 4 | Alkyne Reduction | H₂, Lindlar Catalyst | researchgate.netacs.org |

Allylation Reactions for Functionalization

Allylation reactions are powerful C-C bond-forming methods used to construct the homoallylic alcohol core of this compound. These reactions typically involve the addition of an allyl nucleophile to an aldehyde or another suitable electrophile. mun.caresearchgate.net Enantioselective allylation of aldehydes, often catalyzed by chiral Lewis acids, can produce chiral homoallylic alcohols which are direct precursors to the target acid. researchgate.net

For example, the enantioselective synthesis of (S)-2-hydroxypent-4-enoic acid, a lower homolog, was achieved by reacting an allyl bromide-indium metal reagent with a chiral glyoxalate derivative. lookchem.com In other syntheses, highly diastereoselective allylation reactions have been used as a key step to establish the stereochemistry of complex precursors. mun.ca The addition of a vinylmagnesium bromide to an aldehyde precursor also achieves a similar transformation, creating the vinyl carbinol moiety found in this compound. psu.edu These methods are fundamental for building the carbon skeleton with the desired stereochemical configuration at the hydroxyl-bearing carbon.

Chemical Transformations and Reactive Intermediates of 4 Hydroxyhex 5 Enoic Acid

Intramolecular Cyclization Reactions

Intramolecular cyclization is a predominant reaction pathway for 4-hydroxyhex-5-enoic acid, driven by the thermodynamic stability of the resulting five- or six-membered rings. The proximity of the nucleophilic hydroxyl group to the electrophilic centers (the carboxylic acid and the double bond) facilitates these ring-closing reactions.

Lactonization, the intramolecular esterification of a hydroxy acid, is a key transformation of this compound. This process involves the formation of a cyclic ester, known as a lactone. The reaction can be catalyzed by acids, which activate the carboxylic acid group toward nucleophilic attack by the hydroxyl group. The cyclization of a delta-hydroxy acid, such as this compound, can lead to the formation of a delta-lactone, a six-membered ring. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the hydroxyl group on the activated carbonyl carbon, ring closure, and subsequent elimination of a water molecule youtube.com.

Halolactonization is a specific type of lactonization that is initiated by the reaction of an unsaturated carboxylic acid with a halogen. In the case of this compound, iodolactonization is a prominent reaction. This reaction is initiated by the electrophilic attack of an iodine species (such as I2) on the terminal double bond. This forms a cyclic iodonium (B1229267) ion intermediate. The proximate carboxylic acid group then acts as an internal nucleophile, attacking the iodonium ion in an intramolecular fashion. This results in the formation of a γ-butyrolactone derivative, specifically a 5-(iodomethyl)-dihydrofuran-2(3H)-one, which is a type of valerolactone. The stereochemistry of the resulting lactone can often be controlled. For instance, the iodolactonization of certain 3-hydroxy-5-alkenoic acids has been shown to proceed with high stereoselectivity.

| Reagent | Product | Ring Size | Notes |

| Iodine (I2) | 5-(iodomethyl)dihydrofuran-2(3H)-one | 5-membered (γ-butyrolactone) | Proceeds via an iodonium ion intermediate. |

| N-Iodosuccinimide (NIS) | 5-(iodomethyl)dihydrofuran-2(3H)-one | 5-membered (γ-butyrolactone) | Can be used as an alternative iodine source. |

The mechanism of electrophilic lactonization of unsaturated acids involves the activation of the double bond by an electrophile, which initiates the cyclization. In the presence of an acid catalyst, the double bond of an unsaturated carboxylic acid can be protonated, leading to the formation of a carbocation. The internal carboxyl group can then act as a nucleophile, attacking the carbocation to form a lactone libretexts.org. This process is particularly favorable when it leads to the formation of a five- or six-membered ring libretexts.org. For this compound, protonation of the terminal double bond would lead to a secondary carbocation at the 5-position. Subsequent nucleophilic attack by the carboxylic acid's carbonyl oxygen would result in the formation of a six-membered δ-valerolactone.

The reactivity of α,β-unsaturated lactones as Michael acceptors has been studied, and it has been found that cyclic lactones are significantly more reactive than their acyclic ester counterparts nih.gov. While this compound does not form an α,β-unsaturated lactone directly upon simple lactonization, this highlights the inherent reactivity of the lactone ring system.

Beyond lactonization, this compound can undergo intramolecular cyclization to form other heterocyclic structures, primarily substituted tetrahydrofurans and tetrahydropyrans. These reactions are typically initiated by the electrophilic activation of the double bond, followed by nucleophilic attack from the hydroxyl group.

The formation of tetrahydrofurans and tetrahydropyrans from γ- and δ-hydroxy alkenes is a common synthetic strategy. For this compound, which is a γ-hydroxy alkene (considering the position of the hydroxyl group relative to the double bond), the formation of a five-membered tetrahydrofuran (B95107) ring is expected. This type of cyclization, often referred to as cycloetherification, can be promoted by various electrophiles.

The general mechanism involves the activation of the double bond by an electrophile (E+), leading to a cyclic intermediate or a carbocation. The hydroxyl group then acts as an internal nucleophile to attack this intermediate, resulting in the formation of the heterocyclic ring. The regioselectivity of the cyclization (i.e., the formation of a tetrahydrofuran versus a tetrahydropyran) is governed by Baldwin's rules, which generally favor 5-exo-tet cyclizations for this type of substrate, leading to the formation of a tetrahydrofuran ring. Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides have been shown to produce substituted tetrahydrofurans with high stereoselectivity.

| Ring System | General Method | Driving Force |

| Tetrahydrofuran | Electrophile-induced cyclization of the γ-hydroxy alkene moiety. | Favorable 5-exo-tet cyclization pathway. |

| Tetrahydropyran (B127337) | Less common for this substrate, would require a 6-endo-tet cyclization. | Generally disfavored over the 5-exo pathway. |

A notable transformation of hydroxy-5-alkenoic acids is the iodoetherification-hydroxylation process, which leads to the formation of 3-hydroxy-2,5-disubstituted tetrahydrofurans. When the carboxylate end of a hydroxy-5-alkenoic acid is blocked (for example, as an ester), treatment with an iodinating agent can lead to a novel iodoetherification-hydroxylation pathway instead of iodolactonization. This reaction is believed to proceed through a well-defined transition state, resulting in a single diastereoisomer. This process highlights that the presence of the free carboxylic acid is crucial for the iodolactonization pathway to dominate.

In the context of this compound, if the carboxylic acid were protected as an ester, an iodoetherification reaction would likely lead to the formation of a 2-(iodomethyl)-4-hydroxytetrahydrofuran derivative. The subsequent hydroxylation step would then introduce a hydroxyl group, leading to a dihydroxylated tetrahydrofuran structure.

Domino Cyclization Reactions (e.g., Prins Cyclization for Analogues)

The structural motif of this compound, containing both a terminal alkene and a secondary alcohol, makes it a suitable precursor for domino cyclization reactions, particularly those analogous to the Prins cyclization. The Prins reaction and its variants are powerful acid-catalyzed carbon-carbon bond-forming reactions that typically involve the condensation of an alkene with an electrophile, often a carbonyl compound. organic-chemistry.org In the case of this compound analogues, an intramolecular cyclization can be envisioned, leading to the formation of substituted tetrahydropyran rings, which are common structural motifs in many natural products. nih.govnih.gov

The reaction is initiated by the activation of a carbonyl compound (an aldehyde or ketone) with a Lewis or Brønsted acid to form an oxocarbenium ion. This highly electrophilic intermediate is then attacked by the nucleophilic double bond of the homoallylic alcohol moiety. Subsequent trapping of the resulting cationic intermediate by a nucleophile, or elimination of a proton, yields the final product. researchgate.net For analogues of this compound, the intramolecular nature of the reaction would lead to the formation of a tetrahydropyran-4-carboxylic acid derivative. The stereochemical outcome of the cyclization is often controlled by the formation of a chair-like transition state, which minimizes steric interactions. organic-chemistry.org

The efficiency and selectivity of such domino reactions are influenced by several factors, including the nature of the acid catalyst, the solvent, and the substitution pattern of the starting material. For instance, the use of strong Lewis acids like tin(IV) chloride (SnCl₄) or indium(III) chloride (InCl₃) has been shown to effectively promote Prins cyclizations. researchgate.net

Table 1: Key Features of Prins-Type Domino Cyclization for this compound Analogues

| Feature | Description |

| Reaction Type | Intramolecular electrophilic addition |

| Key Intermediate | Oxocarbenium ion |

| Product | Substituted tetrahydropyran-4-carboxylic acid derivatives |

| Driving Force | Formation of a stable six-membered ring |

| Stereocontrol | Often proceeds through a chair-like transition state |

| Catalysts | Lewis acids (e.g., SnCl₄, InCl₃) or Brønsted acids |

Oxonia-Cope Rearrangement Participation in Cyclization Mechanisms

During the course of Prins-type cyclizations, the initially formed oxocarbenium ion intermediate can potentially undergo a competing or sequential reaction known as the Oxonia-Cope rearrangement. acs.org This rearrangement is a nih.govnih.gov-sigmatropic shift that can lead to the formation of a new oxocarbenium ion, which may have implications for the final product distribution and stereochemistry. nih.govresearchgate.net The participation of the Oxonia-Cope rearrangement can sometimes lead to racemization or the formation of constitutional isomers. acs.orgnih.gov

The facility of the Oxonia-Cope rearrangement is dependent on the stability of the involved oxocarbenium ions. nih.gov For analogues of this compound, the substituent at the 4-position (the carbon bearing the hydroxyl group) can influence the propensity for this rearrangement. Electron-donating groups can stabilize the rearranged oxocarbenium ion, making the Oxonia-Cope rearrangement more favorable. acs.org Conversely, the presence of certain substituents can disfavor this pathway, leading to the desired Prins cyclization product with high stereoselectivity. beilstein-journals.org Understanding the potential for Oxonia-Cope rearrangement is crucial for designing selective domino cyclization reactions of this compound and its derivatives.

Derivatization for More Complex Molecular Architectures

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials. cwejournal.orgmdpi.com The incorporation of monomers with specific functionalities, such as the vinyl group present in this compound, can lead to the production of PHAs with tailored properties and the potential for post-polymerization modification.

While direct incorporation of this compound into PHAs is not extensively documented, bacteria are known to incorporate various unsaturated medium-chain-length (mcl) hydroxyalkanoates into PHAs when fed with appropriate unsaturated fatty acids. nih.gov The enzymatic machinery responsible for PHA synthesis, particularly PHA synthase, exhibits a degree of substrate promiscuity, allowing for the polymerization of a range of hydroxyacyl-CoA monomers. nih.gov Therefore, it is plausible that 4-hydroxyhex-5-enoyl-CoA could be a substrate for PHA synthase, leading to the formation of a PHA with pendent vinyl groups.

The presence of the vinyl side chains in the resulting PHA would offer reactive sites for further chemical modifications, such as cross-linking, grafting, or the attachment of bioactive molecules, thereby expanding the applications of these bioplastics. rsc.orgnih.gov

Table 2: Potential for Incorporation of this compound into PHAs

| Aspect | Description |

| Mechanism | Enzymatic polymerization of hydroxyacyl-CoA monomers |

| Key Enzyme | PHA Synthase |

| Potential Monomer | 4-Hydroxyhex-5-enoyl-CoA |

| Resulting Polymer | PHA with pendent vinyl groups |

| Advantages | Introduction of reactive sites for post-polymerization modification |

| Potential Applications | Functionalized biomaterials, drug delivery systems |

Formation of Substituted Amino Acid Analogues

The carbon skeleton of this compound can serve as a scaffold for the synthesis of novel substituted amino acid analogues. These non-proteinogenic amino acids are valuable building blocks in medicinal chemistry and peptidomimetic studies. A plausible synthetic strategy would involve the transformation of the existing functional groups—the hydroxyl, carboxyl, and vinyl moieties—to introduce an amino group and create the characteristic amino acid structure.

One potential approach involves the conversion of the γ-hydroxyl group into an amino group. This could be achieved through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection, or through an oxidation-reductive amination sequence. The presence of the vinyl group offers further opportunities for functionalization, for instance, through hydroboration-oxidation to introduce a primary alcohol, which could then be converted to an amino group, leading to a diamino acid derivative.

Alternatively, the carboxylic acid functionality could be used as a handle for chain extension and subsequent introduction of an α-amino group. For example, a Curtius or Hofmann rearrangement of a derivative of the corresponding pentanoic acid could yield a β-amino acid. The synthesis of β-hydroxy α-amino acids from glycine (B1666218) derivatives and aldehydes is a well-established method, suggesting that derivatives of this compound could potentially be used to create complex, non-natural amino acids. nih.govacs.org

Biosynthetic Pathways and Natural Occurrence of 4 Hydroxyhex 5 Enoic Acid Derivatives

Microbial Production of Hydroxyalkenoic Acid Derivatives

Microorganisms are a primary source of structurally unique fatty acid derivatives. These compounds are often secondary metabolites, playing roles in chemical defense, signaling, or as components of larger, complex molecules.

Certain species of fungi and bacteria are known to produce halogenated amino acid derivatives with structures related to 4-Hydroxyhex-5-enoic acid.

The fungus Amanita onusta produces (2S,4R)-2-amino-5-chloro-4-hydroxyhex-5-enoic acid, a chlorinated derivative that shares the core carbon skeleton. nih.gov Similarly, the toxic mushroom Amanita abrupta is the source of (S)-2-amino-5-chlorohex-5-enoic acid. nih.gov The biosynthesis of these compounds in Amanita species is part of a broader capacity to produce a wide array of cyclic peptide toxins, such as amanitins. pnas.orgresearchgate.netnih.gov The genetic pathways for these toxins involve genes from the MSDIN family, which encode precursor peptides, and various enzymes like cytochrome P450s for post-translational modifications, including hydroxylations. pnas.orgnih.gov

In the bacterial domain, Streptomyces cattleya is notable for its ability to synthesize organofluorine compounds, including 4-fluorothreonine, when cultured in the presence of fluoride (B91410) ions. nih.govnih.gov The biosynthesis of these fluorinated metabolites begins with a fluorinase enzyme that catalyzes the formation of 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) from S-adenosyl-L-methionine (SAM) and fluoride ions. nih.gov This bacterium also produces other unusual amino acids, such as β-ethynylserine. springernature.com The biosynthetic pathways often involve radical halogenation of free amino acid precursors. springernature.comescholarship.org

Table 1: Examples of Halogenated Hydroxyalkenoic Acid Derivatives from Microbes

| Compound Name | Producing Organism | Domain |

| (2S,4R)-2-amino-5-chloro-4-hydroxyhex-5-enoic acid | Amanita onusta | Fungi |

| (S)-2-amino-5-chlorohex-5-enoic acid | Amanita abrupta | Fungi |

| 4-Fluorothreonine | Streptomyces cattleya | Bacteria |

Myxobacteria are known for producing a diverse array of secondary metabolites with complex structures. nih.gov Among these are the myxoglucamides, which are glycolipopeptides. The structural analysis of these molecules can reveal the incorporation of unusual fatty acid moieties. While direct evidence for this compound within myxoglucamides is not explicitly detailed in the provided context, myxobacteria utilize unique biosynthetic machinery, including polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) hybrids, to create varied chemical structures. nih.gov For instance, the myxofacyclines from Corallococcus sp. MCy9072 feature rare heterocycles formed by an extraordinary PKS-NRPS hybrid system, demonstrating the capacity of these organisms to generate unique building blocks. nih.gov The peptidoglycan of Myxococcus xanthus also shows unique structural modifications, indicating specialized biosynthetic pathways within this bacterial group. nih.gov

Related Metabolic Pathways of Unsaturated Fatty Acids

The metabolism of unsaturated fatty acids in various microorganisms provides a framework for understanding the potential biosynthesis of this compound. These pathways involve key enzymes like desaturases and elongases that modify fatty acid chains. nih.gov

In the methylotrophic bacterium Methylobacterium extorquens, the metabolism of complex carbon sources has been studied. This organism can grow on aromatic acids like vanillic acid, which involves managing both multicarbon and C1 intermediates. nih.govresearchgate.net M. extorquens balances methylotrophic and heterotrophic pathways to optimize growth. nih.govnih.gov The core metabolism involves the oxidation of C1 compounds like methanol (B129727) to formaldehyde, which then enters assimilation pathways such as the serine cycle. researchgate.net While not directly demonstrating the synthesis of this compound, these pathways illustrate the metabolic flexibility to process and modify diverse carbon chains, which is a prerequisite for the biosynthesis of specialized fatty acids. General fatty acid metabolism involves pathways of beta-oxidation for degradation and fatty acid synthesis (FAS) for building saturated and unsaturated lipids. researchgate.netresearchgate.netnih.gov The formation of specific unsaturated fatty acids, such as the lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE) from omega-6 fatty acids, shows how hydroxylation and unsaturation can arise from common fatty acid precursors. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization of 4 Hydroxyhex 5 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Hydroxyhex-5-enoic acid, both ¹H and ¹³C NMR are utilized to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons closer to electronegative atoms like oxygen will appear further downfield.

Vinyl Protons (H-5, H-6): The protons on the terminal double bond will appear in the downfield region, typically between 5.0 and 6.0 ppm. The proton at C-5 (methine) will likely be a multiplet due to coupling with the protons at C-4 and C-6. The two geminal protons at C-6 will show distinct signals, often as multiplets, due to their different spatial relationships with the proton at C-5.

Carbinol Proton (H-4): The proton attached to the carbon bearing the hydroxyl group (C-4) is expected to resonate in the range of 3.5-4.5 ppm as a multiplet, coupling with the adjacent protons at C-3 and C-5.

Methylene Protons (H-2, H-3): The protons on the carbons alpha and beta to the carboxylic acid group will appear as multiplets. The protons at C-2, being alpha to the carbonyl group, will be deshielded and are expected around 2.2-2.5 ppm. The protons at C-3 will likely be found further upfield, around 1.7-2.0 ppm.

Hydroxyl and Carboxylic Acid Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They often appear as broad singlets. The carboxylic acid proton is typically found significantly downfield, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Carbonyl Carbon (C-1): The carbon of the carboxylic acid group is the most deshielded and will appear far downfield, typically in the range of 170-185 ppm.

Olefinic Carbons (C-5, C-6): The sp² hybridized carbons of the double bond will resonate in the 110-140 ppm region.

Carbinol Carbon (C-4): The carbon attached to the hydroxyl group will be found in the range of 60-75 ppm.

Methylene Carbons (C-2, C-3): The sp³ hybridized carbons of the aliphatic chain will appear in the upfield region, generally between 20-40 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Interactive Data Table: Predicted NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| 1 | - (broad s, >10) | ~175-180 |

| 2 | ~2.3-2.5 (m) | ~30-35 |

| 3 | ~1.8-2.0 (m) | ~25-30 |

| 4 | ~4.0-4.3 (m) | ~65-70 |

| 5 | ~5.7-5.9 (ddd) | ~135-140 |

| 6 | ~5.1-5.3 (m) | ~115-120 |

| -OH | variable (broad s) | - |

Note: These are predicted values and can vary based on experimental conditions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Analysis

HPLC and UPLC are essential chromatographic techniques for separating, identifying, and quantifying components in a mixture, making them ideal for assessing the purity of this compound.

Methodology: Reversed-phase HPLC is the most common mode for analyzing polar organic molecules like this compound. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form for better peak shape and retention.

UPLC, utilizing smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Detection: A UV detector is commonly used, as the carboxylic acid functional group exhibits some absorbance at lower wavelengths (around 210 nm). More advanced detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be employed for universal detection if UV response is poor. Coupling HPLC or UPLC with mass spectrometry (LC-MS) provides the highest level of specificity and sensitivity.

Interactive Data Table: Typical HPLC/UPLC Parameters for Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | A gradient from high aqueous to high organic content |

| Flow Rate | 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |

| Detection | UV at 210 nm or Mass Spectrometry |

| Retention Time | Dependent on the specific method, but expected to be in the early to mid-range of the chromatogram |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

Ionization Techniques: For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and preserve the molecular ion. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 129.055. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 131.070 or adducts with sodium [M+Na]⁺ at m/z 153.052 might be detected.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of this compound (C₆H₁₀O₃) is 130.06299 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides structural information. For this compound, characteristic losses would include the loss of water (H₂O) from the hydroxyl group and the loss of the carboxyl group (COOH or CO₂).

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) |

| [M-H]⁻ | 129.0557 |

| [M+H]⁺ | 131.0705 |

| [M+Na]⁺ | 153.0522 |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of this compound (owing to its carboxylic acid and hydroxyl groups), derivatization is typically required before GC analysis.

Derivatization: The most common derivatization method is silylation, where active hydrogens in the -OH and -COOH groups are replaced by a trimethylsilyl (B98337) (TMS) group. This is often achieved by reacting the analyte with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process increases the volatility and thermal stability of the compound, making it suitable for GC.

GC-MS Analysis: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). The retention time is a characteristic property of the derivatized compound under specific GC conditions. As the compound elutes from the column, it enters the mass spectrometer, which serves as the detector.

Mass Spectral Fragmentation: The mass spectrometer typically uses Electron Ionization (EI), a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. The fragmentation pattern of the TMS-derivatized this compound would show characteristic ions corresponding to the loss of methyl groups from the TMS moieties and cleavage at various points along the carbon chain, which can be used to confirm the structure.

Computational Chemistry and Mechanistic Insights Pertaining to 4 Hydroxyhex 5 Enoic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) has emerged as a important method for investigating the mechanisms and stereoselectivity of organic reactions, including those involving γ,δ-unsaturated carboxylic acids like 4-hydroxyhex-5-enoic acid. A primary area of focus for computational studies is the halolactonization reaction, a common and synthetically useful transformation for this class of molecules.

DFT calculations have been instrumental in exploring the mechanistic dichotomy of halolactonization, particularly the debate between a traditional two-step mechanism and a more concerted nucleophile-assisted pathway. nih.gov In the context of this compound, the two-step mechanism would involve the initial formation of a cyclic halonium ion intermediate upon reaction with an electrophilic halogen source. This intermediate would then be attacked by the internal carboxylate nucleophile in a subsequent step. Conversely, a concerted mechanism would see the simultaneous formation of the new carbon-halogen and carbon-oxygen bonds, bypassing a discrete ionic intermediate. nih.gov

Computational studies on analogous systems have shown that the diastereoselectivity of the halolactonization is strongly influenced by the reaction mechanism. nih.gov For instance, the formation of a bridged halonium ion intermediate, followed by a backside attack of the carboxylate, would be expected to lead exclusively to the anti-diastereomer. However, experimental observations often reveal the formation of both syn and anti products, suggesting a more complex mechanistic picture that can be rationalized through DFT calculations. These calculations can model the transition states for both pathways and predict the activation energy barriers, thereby indicating the most likely route under a given set of conditions.

The choice of halogenating agent and solvent can also have a profound impact on the stereochemical outcome, a phenomenon that can be effectively modeled using DFT. For example, different electrophilic halogenating agents can lead to varying diastereomeric ratios. nih.gov Furthermore, the solvent can play a crucial role in stabilizing or destabilizing key intermediates and transition states, thereby altering the regioselectivity of the reaction (i.e., the formation of five-membered γ-lactones versus six-membered δ-lactones). nih.gov DFT calculations incorporating solvent effects can provide valuable insights into these observations, helping to rationalize why a particular regioisomer is favored under specific conditions. nih.gov

A summary of how different factors can influence the outcome of halolactonization, as informed by computational and experimental studies on similar systems, is presented in the table below.

| Factor | Influence on Reaction Outcome | Computational Insight |

| Reaction Mechanism | The formation of a haliranium ion intermediate typically leads to the anti-diastereomer via backside attack. nih.gov | DFT can calculate the energy barriers for concerted versus stepwise pathways to predict the likelihood of each mechanism. |

| Halogenating Agent | The choice of electrophilic halogenating agent can significantly affect the diastereoselectivity of the reaction. nih.gov | Molecular modeling can reveal how the structure of the halogenating agent influences the geometry of the transition state. |

| Solvent | The polarity and coordinating ability of the solvent can alter the regioselectivity (e.g., endo vs. exo cyclization). nih.gov | DFT calculations with implicit or explicit solvent models can quantify the stabilizing effects of the solvent on intermediates and transition states. nih.gov |

| Substrate Control | The inherent stereochemistry of the substrate can direct the stereochemical outcome of the reaction. | Computational models can predict the preferred conformations of the substrate and how these influence the approach of the electrophile. |

Molecular Modeling of Reactive Intermediates and Transition States

Molecular modeling, particularly through DFT, allows for the detailed characterization of the transient species that govern the course of a chemical reaction, namely reactive intermediates and transition states. For reactions of this compound, such as halolactonization, understanding the structure and stability of these species is key to predicting the reaction's feasibility and stereochemical outcome.

A critical reactive intermediate in the halolactonization of this compound is the halonium ion. This three-membered ring, containing a positively charged halogen atom, is formed by the electrophilic addition of the halogen to the double bond. The geometry of this intermediate, whether symmetric or asymmetric, can have a profound influence on the subsequent nucleophilic attack by the carboxylate group. Molecular modeling can provide detailed structural information about this intermediate, including bond lengths and angles, as well as the distribution of positive charge.

DFT calculations are also employed to locate and characterize the transition states for the various steps of the reaction. A transition state represents the highest energy point along the reaction coordinate and its structure reveals the geometric arrangement of atoms as bonds are being broken and formed. For the halolactonization of this compound, computational chemists can model the transition states for both the formation of the halonium ion and its subsequent ring-opening by the carboxylate.

In some cases, alternative mechanisms may be at play. For instance, in fluorocyclization reactions of similar unsaturated carboxylic acids, DFT studies have compared a "fluorination first, cyclization later" mechanism with a "cyclization first, fluorination later" pathway. frontiersin.orgnih.gov These studies revealed that the reaction mechanism can be dependent on the nature of the nucleophile, with carboxylic acids favoring a "cyclization first" approach. nih.gov The transition state for this process would involve the concerted interaction of the electrophile, the double bond, and the internal nucleophile.

The relative energies of the transition states leading to different stereoisomeric products determine the stereoselectivity of the reaction. By calculating the activation energies for the formation of the syn and anti products, researchers can predict which diastereomer will be formed preferentially. These computational predictions can then be compared with experimental results to validate the proposed mechanistic model.

The table below summarizes key computational insights into the intermediates and transition states relevant to the reactions of this compound.

| Species | Description | Insights from Molecular Modeling |

| Halonium Ion Intermediate | A three-membered ring containing a positively charged halogen atom, formed by electrophilic attack on the double bond. | DFT calculations can determine the geometry (symmetric vs. asymmetric) and charge distribution of the halonium ion. |

| Cyclization Transition State | The highest energy point on the reaction pathway for the intramolecular attack of the carboxylate on the activated double bond. | Molecular modeling can elucidate the geometry of the transition state, revealing whether the reaction proceeds through a chair-like or boat-like conformation, which in turn influences the stereochemical outcome. |

| "Cyclization First" Transition State | A concerted transition state where the electrophile, double bond, and nucleophile interact simultaneously. frontiersin.orgnih.gov | DFT can compare the energy of this transition state with that of a stepwise mechanism to determine the preferred reaction pathway. frontiersin.orgnih.gov |

Applications of 4 Hydroxyhex 5 Enoic Acid As a Key Synthetic Building Block

Precursor in the Asymmetric Synthesis of Nonproteinogenic Amino Acids (e.g., Bulgecinine)

Nonproteinogenic amino acids, those not found in the canonical set of twenty protein-building amino acids, are crucial components of many biologically active natural products and pharmaceuticals. The asymmetric synthesis of these complex molecules often relies on the use of chiral starting materials that can be elaborated into the desired target with high stereocontrol. While direct evidence for the use of 4-hydroxyhex-5-enoic acid in the synthesis of Bulgecinine is not prominently documented in readily available literature, its structural features make it a plausible precursor for such nonproteinogenic amino acids.

The synthesis of Bulgecinine, a component of the bulgecin complex of antibiotics, has been accomplished from starting materials like (2S,4R)-hydroxyproline and (S)-aspartic acid. acs.org These syntheses establish the importance of chiral pool starting materials in constructing the intricate stereochemistry of the target molecule. This compound, with its defined stereocenter at the hydroxyl-bearing carbon, represents a similar chiral building block. The terminal alkene can be functionalized through various methods, such as ozonolysis followed by reductive amination or hydroboration-oxidation followed by conversion of the resulting alcohol to an amine, to introduce the necessary nitrogen atom. The existing carboxylic acid and hydroxyl groups can then be manipulated to complete the synthesis of the target amino acid. The versatility of this chiral scaffold suggests its potential as a starting point for the synthesis of a range of nonproteinogenic amino acids, even if its specific application in a completed total synthesis of Bulgecinine is not yet reported.

Intermediates for Chiral Analogues in Organic Synthesis (e.g., Mevinic Acid Analogues from 3-hydroxy isomer)

The development of synthetic analogues of biologically active molecules is a cornerstone of medicinal chemistry, aimed at improving efficacy, selectivity, and pharmacokinetic properties. Mevinic acid and its derivatives, known as statins, are a class of potent inhibitors of HMG-CoA reductase, an essential enzyme in cholesterol biosynthesis. google.comgoogle.com The synthesis of chiral analogues of mevinic acid is of significant interest for the development of new antihypercholesterolemic agents.

The 3-hydroxy isomer of this compound, namely 3-hydroxy-5-hexenoic acid, is a valuable chiral building block for the synthesis of mevinic acid analogues. The stereoselective synthesis of the lactone moiety of mevinolin often involves the creation of a syn-1,3-diol unit. thieme-connect.com A common strategy to achieve this is the stereoselective reduction of a β-hydroxy ketone. A chiral 3-hydroxy-5-hexenoate can be readily converted to the corresponding β-hydroxy ketone, which then undergoes diastereoselective reduction to furnish the desired syn-1,3-diol. This diol can then be further elaborated to construct the lactone ring characteristic of mevinic acid analogues. The presence of the terminal double bond in the starting material also offers a handle for further chemical modifications, allowing for the synthesis of a diverse library of mevinic acid analogues. The enzymatic resolution of racemic 3,5-dihydroxy esters has also been shown to be a powerful method for accessing optically active mevinic acid analogues, highlighting the importance of chiral hydroxy esters in this field. acs.org

Scaffold for Oxygen Heterocycle Construction

Oxygen heterocycles are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. nih.govuh.edu The construction of these ring systems with high stereocontrol is a central theme in organic synthesis. This compound is an excellent scaffold for the synthesis of substituted oxygen heterocycles, particularly tetrahydrofuran (B95107) and γ-lactone derivatives.

One of the most powerful methods for the cyclization of unsaturated hydroxy acids is iodolactonization. chemistnotes.comdoi.org Treatment of this compound with iodine and a mild base induces an electrophilic cyclization, where the carboxylate group acts as an internal nucleophile, attacking the iodonium (B1229267) ion formed from the double bond. This reaction proceeds with high diastereoselectivity, leading to the formation of a γ-lactone bearing an iodomethyl substituent. The stereochemistry of the newly formed stereocenters is controlled by the existing stereocenter at the hydroxyl-bearing carbon. This iodolactone is a versatile intermediate that can be further functionalized, for example, through substitution reactions of the iodide, to generate a variety of substituted γ-lactones. This strategy provides a rapid and efficient entry to highly functionalized five-membered oxygen heterocycles from a simple acyclic precursor. nih.govnih.gov

Utility in the Total Synthesis of Polyketide Natural Products (e.g., Pyranopyran, Tetraketide, Polyrhacitide A via analogues)

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. tib.eunih.govsemanticscholar.org The total synthesis of these complex molecules often relies on the assembly of smaller, chiral building blocks. This compound and its analogues serve as valuable C6 building blocks in the synthesis of various polyketide natural products, including those with pyranopyran, tetraketide, and other complex carbon skeletons.

The total synthesis of Polyrhacitide A, a polyketide natural product with a bicyclic lactone core, has been achieved through various strategies, often employing iterative approaches to construct the 1,3-polyol motif. acs.orgtandfonline.comacs.orgresearchgate.nettandfonline.com While a direct synthesis from this compound has not been explicitly reported, the structural elements of this chiral building block are well-suited for incorporation into the carbon backbone of such molecules. The terminal alkene can participate in cross-coupling or metathesis reactions to extend the carbon chain, while the hydroxyl and carboxylic acid functionalities provide handles for subsequent transformations to build the characteristic polyketide architecture.

Future Directions and Emerging Research Avenues in 4 Hydroxyhex 5 Enoic Acid Chemistry

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The development of efficient and environmentally benign methods for the stereoselective synthesis of 4-hydroxyhex-5-enoic acid is a primary objective for future research. While various strategies exist for the synthesis of chiral hydroxy acids, a focus on sustainability and atom economy will drive innovation in this area.

Key research avenues include:

Asymmetric Catalysis : The design and application of novel chiral catalysts for the enantioselective synthesis of this compound and its precursors is a promising direction. This includes the development of organocatalysts, transition-metal catalysts, and biocatalysts that can facilitate reactions with high stereocontrol under mild conditions. For instance, manganese-catalyzed asymmetric hydrogenation of β-keto sulfones has shown success in producing chiral β-hydroxy sulfones with high yields and enantioselectivities, a strategy that could be adapted for precursors of this compound.

Chemoenzymatic Synthesis : Combining the selectivity of enzymes with the efficiency of chemical synthesis offers a powerful approach. Lipases, for example, have been effectively used in the kinetic resolution of lactones, which are cyclic esters of hydroxy acids. The development of chemoenzymatic routes starting from readily available bio-based materials could provide a sustainable pathway to enantiomerically pure this compound.

Flow Chemistry : The implementation of continuous flow processes for the synthesis of this compound can offer advantages in terms of safety, scalability, and process control. Integrating catalytic reactions into flow systems can lead to more efficient and sustainable manufacturing processes.

A comparative look at potential stereoselective methodologies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope, potential for scalability. | Development of novel, highly active, and selective catalysts; optimization of reaction conditions. |

| Chemoenzymatic Synthesis | High stereospecificity, mild reaction conditions, use of renewable resources. | Identification and engineering of suitable enzymes; integration of enzymatic and chemical steps. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, potential for automation. | Development of robust catalytic systems for continuous flow; reactor design and optimization. |

Exploration of Untapped Biosynthetic Routes and Enzymatic Transformations

Understanding and harnessing the biosynthetic machinery of microorganisms presents a significant opportunity for the sustainable production of this compound. Polyketide synthases (PKSs) and fatty acid synthases (FASs) are enzymatic assembly lines responsible for the production of a vast array of natural products, and their engineering could lead to the targeted synthesis of this valuable compound.

Future research in this domain will likely focus on:

Genome Mining and Pathway Elucidation : Identifying and characterizing novel PKS and FAS gene clusters from diverse microbial sources could uncover natural pathways for the biosynthesis of this compound or its precursors.

Enzyme Engineering : The modular nature of PKSs allows for the rational engineering of their domains to control substrate specificity, stereochemistry, and the degree of reduction, potentially enabling the de novo design of pathways for this compound production. nih.govrsc.orgresearchgate.net Techniques such as domain swapping and site-directed mutagenesis can be employed to modify existing PKS modules to accept specific starter and extender units that would lead to the desired product. nih.govrsc.org

Metabolic Engineering : Optimizing the metabolic pathways of host organisms, such as Escherichia coli or Saccharomyces cerevisiae, to enhance the supply of precursors and cofactors required for the engineered biosynthetic pathway will be crucial for achieving high production titers.

The table below outlines potential enzymatic approaches for the biosynthesis of this compound:

| Enzymatic Approach | Description | Key Research Focus |

| Polyketide Synthase (PKS) Engineering | Modifying existing PKS modules to incorporate a vinyl group and control the stereochemistry at the C4 position. | Domain swapping, site-directed mutagenesis, and combinatorial biosynthesis. nih.govrsc.org |

| Fatty Acid Synthase (FAS) Modification | Engineering FAS systems to produce unsaturated fatty acids with a terminal vinyl group and subsequent hydroxylation. | Introduction of specific desaturases and hydroxylases. |

| Biocatalytic Transformations | Using isolated enzymes to perform specific stereoselective reactions on synthetic precursors. | Screening for novel enzymes with desired activity and stereoselectivity. |

Advanced Applications in Complex Molecule Synthesis and Material Science

The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group along with a reactive vinyl moiety, makes it a versatile building block for the synthesis of complex molecules and functional materials.

Emerging applications that warrant further investigation include:

Natural Product Synthesis : The chiral backbone of this compound can serve as a key fragment in the total synthesis of various natural products, particularly those containing lactone or macrocyclic structures. Its vinyl group offers a handle for further chemical modifications through reactions such as cross-coupling, metathesis, and addition reactions.

Biodegradable Polymers : The polymerization of this compound or its corresponding lactone, γ-vinyl-γ-butyrolactone, can lead to the formation of functionalized polyesters. semanticscholar.orgrsc.org The presence of the pendant vinyl group allows for post-polymerization modification, enabling the tuning of the polymer's physical and chemical properties. These materials could find applications in drug delivery, tissue engineering, and as sustainable plastics. google.comnih.gov Research into the ring-opening polymerization of vinyl-substituted lactones is an active area with potential for creating novel biodegradable materials. researchgate.net

Functional Materials : The vinyl group can be exploited to create cross-linked polymers or to graft the molecule onto surfaces, leading to materials with tailored properties for applications in coatings, adhesives, and composites.

The following table summarizes potential advanced applications:

| Application Area | Rationale | Research Direction |

| Complex Molecule Synthesis | Versatile chiral building block with multiple functional groups. | Utilization in the total synthesis of macrocycles and other natural products. |

| Biodegradable Polymers | Monomer for the synthesis of functionalized and potentially biodegradable polyesters. semanticscholar.orgrsc.orggoogle.com | Development of controlled polymerization methods and investigation of polymer properties. |

| Material Science | The vinyl group allows for cross-linking and surface modification. | Synthesis of novel hydrogels, coatings, and functionalized surfaces. |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Design

Future research will likely leverage AI and ML for:

Catalyst Design and Discovery : AI algorithms can be trained on large datasets of catalytic reactions to predict the performance of new catalysts for the stereoselective synthesis of this compound. joaiar.orgchemcopilot.comresearchgate.net This can significantly reduce the time and experimental effort required to identify optimal catalysts. joaiar.orgeurekalert.org

Reaction Optimization : Machine learning models can be used to predict reaction outcomes under different conditions, allowing for the rapid optimization of synthetic routes to maximize yield and stereoselectivity. This data-driven approach can uncover complex relationships between reaction parameters that may not be apparent through traditional methods.

Biosynthetic Pathway Prediction : AI can be employed to analyze genomic data and predict the function of uncharacterized PKS and FAS gene clusters, potentially identifying novel biosynthetic pathways for this compound. oup.comnih.govwur.nlresearchgate.net Machine learning models can also predict the substrate specificity and product structure of engineered enzymes, guiding the design of new biosynthetic routes. oup.comnih.govwur.nlresearchgate.net

Computational Enzyme Screening : AI-powered tools can be used to screen large virtual libraries of enzymes for their potential to catalyze specific reactions in the synthesis of this compound, prioritizing candidates for experimental validation. uberresearch.comnih.govmuni.cz

The integration of AI and machine learning in the study of this compound is summarized in the table below:

| AI/ML Application | Objective | Potential Impact |

| Catalyst Design | To identify novel and efficient catalysts for stereoselective synthesis. | Accelerated discovery of optimal catalysts with reduced experimental effort. joaiar.orgeurekalert.org |

| Reaction Prediction | To forecast the outcome of chemical reactions under various conditions. | Rapid optimization of synthetic protocols and improved understanding of reaction mechanisms. |

| Biosynthesis Prediction | To identify and design enzymatic pathways for the production of the target molecule. | De novo design of microbial cell factories for sustainable production. oup.comnih.govwur.nlresearchgate.net |

| Enzyme Screening | To computationally identify enzymes with desired catalytic activities. | Efficient prioritization of enzyme candidates for experimental characterization. uberresearch.comnih.govmuni.cz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.